1-(4-Iodobutyl)-4-chlorobenzene
Description
1-(4-Iodobutyl)-4-chlorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at the para position and a 4-iodobutyl chain.
Properties
Molecular Formula |
C10H12ClI |
|---|---|
Molecular Weight |
294.56 g/mol |
IUPAC Name |
1-chloro-4-(4-iodobutyl)benzene |
InChI |
InChI=1S/C10H12ClI/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8H2 |
InChI Key |
PMQULTRTFUAAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCI)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodobutyl)-4-chlorobenzene typically involves the halogenation of butylbenzene derivatives. One common method is the reaction of 4-chlorobutylbenzene with iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of 1-(4-Iodobutyl)-4-chlorobenzene may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodobutyl)-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The butyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The benzene ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce alcohols, aldehydes, or carboxylic acids.
- Reduction reactions result in cyclohexane derivatives.
Scientific Research Applications
Organic Synthesis
1-(4-Iodobutyl)-4-chlorobenzene is primarily utilized as a building block in organic synthesis. Its halogen substituents enable it to participate in various nucleophilic substitution reactions, which are pivotal for constructing complex organic molecules.
- Synthesis of Alkaloids : The compound has been reported to be involved in the synthesis of alkaloids, such as deoxyvasicinone and mackinazolinone, which possess significant biological activity .
- Catalytic Asymmetric Synthesis : It plays a role in catalytic asymmetric syntheses, exemplified by its use in the preparation of levobupivacaine, a local anesthetic .
Pharmaceutical Applications
The pharmaceutical industry benefits significantly from the applications of 1-(4-Iodobutyl)-4-chlorobenzene, particularly in drug discovery and development.
- Antibacterial Agents : Recent studies have highlighted the compound's potential as a precursor for synthesizing new antibacterial agents. Its derivatives have shown promising antibacterial activities against various pathogens .
- Drug Scaffold Development : The compound can serve as a versatile scaffold for developing new drugs by enabling modifications that enhance therapeutic efficacy and reduce side effects. For instance, its derivatives have been explored for their structural diversity and biological activities .
Case Study 1: Antibacterial Activity
A study investigated the antibacterial properties of compounds derived from 1-(4-Iodobutyl)-4-chlorobenzene. The results indicated that certain derivatives exhibited significant inhibition against bacterial strains such as E. coli and Bacillus subtilis, suggesting that modifications to the halogenated structure could yield potent antibacterial agents .
Case Study 2: Synthesis of New Drug Candidates
Research focused on synthesizing novel drug candidates using 1-(4-Iodobutyl)-4-chlorobenzene as an intermediate. The study demonstrated that through various chemical transformations, including halogenation and coupling reactions, new compounds with enhanced biological activity were developed .
Table 1: Applications in Organic Synthesis
| Application Type | Description | Example Compounds |
|---|---|---|
| Alkaloid Synthesis | Intermediate for synthesizing biologically active alkaloids | Deoxyvasicinone, Mackinazolinone |
| Catalytic Asymmetric Synthesis | Used in the preparation of pharmaceuticals | Levobupivacaine |
Table 2: Antibacterial Activity of Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| Derivative A | E. coli | 17.66 | 2.19 |
| Derivative B | Bacillus subtilis | 15.33 | 3.04 |
Mechanism of Action
The mechanism of action of 1-(4-Iodobutyl)-4-chlorobenzene involves its interaction with molecular targets through its halogen atoms. The iodine and chlorine atoms can form halogen bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, affecting their function and activity. The butyl chain provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Halogen-Substituted Alkyl Chains
1-(But-3-enyl)-4-chlorobenzene
- Structure : Benzene with a chlorine substituent and a butenyl chain.
- Key Differences : The absence of iodine and presence of a double bond in the alkyl chain reduce its stability and alter reactivity. This compound is synthesized via Grignard reactions, yielding terminal olefins useful in polymer chemistry .
- Applications : Intermediate in materials science due to olefinic functionality .
1-(1-Bromoethyl)-4-chlorobenzene
- Structure : Benzene with chlorine and a brominated ethyl chain.
- Key Differences : Bromine’s lower electronegativity compared to iodine reduces polarizability, affecting nucleophilic substitution rates. Synthesized via ketone bromination, it serves as a precursor in borylation reactions .
- Applications : Building block for boron-containing pharmaceuticals .
1-(2-Bromoethyl)-4-chlorobenzene
Aromatic Ring Modifications
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene
- Structure : Additional ethoxybenzyl group adjacent to chlorine.
- Key Differences : The ethoxy group introduces electron-donating effects, stabilizing the aromatic ring. This compound is pivotal in synthesizing agrochemicals and pharmaceuticals due to its bifunctional reactivity .
1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene
- Structure : Dual fluorophenyl groups and a chlorobutyl chain.
- Key Differences : Fluorine’s strong electron-withdrawing effect increases ring deactivation, reducing electrophilic substitution rates. Used in environmental pollutant studies .
Physicochemical Properties
*Inferred data based on structural analogs.
Biological Activity
1-(4-Iodobutyl)-4-chlorobenzene, also known as a halogenated aromatic compound, has garnered interest in various fields of research due to its potential biological activities. This article reviews the available literature on the biological effects, mechanisms of action, and applications of this compound.
Chemical Structure and Properties
1-(4-Iodobutyl)-4-chlorobenzene has the following chemical structure:
- Molecular Formula : C10H10ClI
- Molecular Weight : 276.55 g/mol
- IUPAC Name : 1-(4-Iodobutyl)-4-chlorobenzene
The presence of both iodine and chlorine substituents on the aromatic ring is significant for its biological interactions.
Antimicrobial Properties
Research indicates that halogenated compounds, including 1-(4-iodobutyl)-4-chlorobenzene, exhibit antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes. A study evaluating various halogenated compounds found that those with iodine substitutions demonstrated enhanced antibacterial properties against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Halogenated Compounds
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| 1-(4-Iodobutyl)-4-chlorobenzene | Moderate | High |
| 4-Chlorobenzene | Low | Moderate |
| Iodinated Phenols | High | Moderate |
Cytotoxicity and Anti-cancer Potential
The cytotoxic effects of 1-(4-iodobutyl)-4-chlorobenzene have been evaluated in various cancer cell lines. In vitro studies suggest that this compound can induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) which lead to oxidative stress .
Case Study: Cytotoxicity Evaluation
A study conducted on human breast cancer cell lines demonstrated that exposure to 1-(4-iodobutyl)-4-chlorobenzene resulted in a significant reduction in cell viability, with IC50 values indicating potent activity. The study highlighted the importance of halogen substitution in enhancing cytotoxic effects compared to non-halogenated analogs.
The biological activity of 1-(4-iodobutyl)-4-chlorobenzene is primarily attributed to its ability to interact with cellular targets, leading to altered signaling pathways. The compound is believed to modulate the activity of enzymes involved in cell proliferation and apoptosis .
Applications in Research and Industry
Given its biological properties, 1-(4-iodobutyl)-4-chlorobenzene is being explored for potential applications in drug development, particularly as an antimicrobial and anticancer agent. Its unique structure allows for modifications that may enhance efficacy and selectivity.
Table 2: Potential Applications
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Development of new agents targeting resistant strains |
| Cancer Therapy | Investigating derivatives for selective cytotoxicity |
| Chemical Synthesis | Use as a building block for complex organic compounds |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
